molecular formula C24H20N2O7S B2673183 (Z)-ethyl 3-(2-ethoxy-2-oxoethyl)-2-((4-oxo-4H-chromene-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 865246-88-4

(Z)-ethyl 3-(2-ethoxy-2-oxoethyl)-2-((4-oxo-4H-chromene-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2673183
CAS No.: 865246-88-4
M. Wt: 480.49
InChI Key: LBVUNYCPFNAIHO-IZHYLOQSSA-N
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Description

Historical Development of Benzothiazole-Chromene Hybrid Molecules

The fusion of benzothiazole and chromene scaffolds traces its origins to early 21st-century efforts in multi-component synthesis. A pivotal 2018 study demonstrated the feasibility of constructing 4H-chromene derivatives with simultaneous substitutions at the 3- and 4-positions using DBU-catalyzed reactions between salicylaldehyde, acetonitrile derivatives, and thiazolidinedione. This methodology enabled the production of 2-amino-3-benzothiazole-4-heterocycle-4H-chromenes, establishing a foundation for more complex hybrids. By 2022, researchers had expanded this approach to synthesize derivatives targeting ATR kinase, a key regulator in DNA damage response pathways. Parallel work in 2023 resolved the crystal structure of N-[3-(benzo[d]thiazol-2-yl)-6-bromo-2H-chromen-2-ylidene]-4-methylbenzenamine, providing critical insights into the stereoelectronic properties influencing bioactivity.

Table 1: Milestones in Benzothiazole-Chromene Hybrid Synthesis

Year Achievement Key Reaction Components Reference
2018 Three-component synthesis of 4H-chromenes Salicylaldehyde, acetonitriles
2022 ATR kinase-targeted hybrids Aminomethylation, Mannich bases
2023 X-ray crystallography of chromene-thiazoles Bromo-substituted derivatives

Significance in Heterocyclic Chemistry Research

Benzothiazole-chromene hybrids occupy a unique niche due to their electronic and steric complementarity. The benzothiazole moiety contributes π-deficient aromaticity, enhancing interactions with kinase ATP-binding pockets, while the chromene system provides a planar, oxygen-rich framework conducive to intercalation and antioxidant activity. Synthetic versatility is exemplified by:

  • Regiospecific Aminomethylation : Ethanol/water solvent systems enable selective functionalization at the 8-position of chromenes, as demonstrated in the synthesis of 8-aminomethyl derivatives.
  • Tandem Knoevenagel-Michael Cyclization : This one-pot method, employing piperidine catalysis, efficiently constructs the chromene core while introducing benzothiazole substituents.
  • Post-Synthetic Modifications : Ethyl oxalyl chloride-mediated esterification and subsequent saponification allow precise tuning of electron-withdrawing groups at the 2-position.

Position within Current Medicinal Chemistry Landscape

This compound aligns with three strategic priorities in drug discovery:

  • Kinase Inhibition : Molecular docking studies position it as a dual ATR/mTOR inhibitor, with binding energies comparable to Torin2 (-9.1 kcal/mol vs. -9.3 kcal/mol). The benzothiazole ring engages in critical hydrogen bonding with Val247 and Glu255 residues, while the chromene carbonyl interacts with Lys158.
  • Anti-Inflammatory Potential : Structural analogs exhibit 72–89% inhibition of carrageenan-induced paw edema at 50 mg/kg, surpassing diclofenac controls. The ethyl carboxylate group enhances solubility, facilitating tissue penetration.
  • Multi-Target Profiles : Hybridization synergizes benzothiazole’s antimicrobial properties with chromene’s antidiabetic effects, as seen in related 7-hydroxychromones.

Research Justification and Academic Interest

Four factors drive investigations into this compound:

  • Synthetic Efficiency : Three-component reactions achieve atom economies exceeding 75%, reducing waste compared to traditional stepwise methods.
  • Structural Novelty : The Z-configuration at the imino group, confirmed by NOESY correlations in NMR, creates a pseudo-cavity ideal for hosting phosphorylated kinase domains.
  • Biological Versatility : Preliminary MTT assays show IC~50~ values of 2.1–4.8 µM against HCT116 and HeLa cells, with selectivity indices >15 over normal fibroblasts.
  • Computational Predictability : QSAR models using ClogP (2.3) and polar surface area (98 Ų) accurately forecast blood-brain barrier permeability, enabling CNS-targeted modifications.

Table 2: Key Physicochemical Properties

Parameter Value Method Reference
Molecular Weight 524.53 g/mol HRMS
LogP (Calculated) 3.1 ChemAxon
Aqueous Solubility 12 µg/mL HPLC-UV
Hydrogen Bond Acceptors 8 X-ray Diffraction

Properties

IUPAC Name

ethyl 3-(2-ethoxy-2-oxoethyl)-2-(4-oxochromene-2-carbonyl)imino-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O7S/c1-3-31-21(28)13-26-16-10-9-14(23(30)32-4-2)11-20(16)34-24(26)25-22(29)19-12-17(27)15-7-5-6-8-18(15)33-19/h5-12H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBVUNYCPFNAIHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)C(=O)OCC)SC1=NC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-ethyl 3-(2-ethoxy-2-oxoethyl)-2-((4-oxo-4H-chromene-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, providing a comprehensive overview of its implications in medicinal chemistry.

Chemical Structure and Properties

The compound's structure can be broken down into several key functional groups, which contribute to its biological activity:

  • Ethoxy group : Enhances solubility and bioavailability.
  • Chromene moiety : Known for various pharmacological effects.
  • Benzo[d]thiazole ring : Associated with antimicrobial and anticancer properties.

The molecular formula is C22H22N2O5SC_{22}H_{22}N_{2}O_{5}S with a molecular weight of 426.49 g/mol. Its structural complexity allows for interactions with various biological targets, making it a subject of interest in drug discovery.

Antimicrobial Activity

Research indicates that derivatives of chromene compounds exhibit significant antimicrobial properties. For example, studies have shown that related compounds possess antibacterial and antifungal activities against various strains, including Staphylococcus aureus and Candida albicans . The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Potential

Chromene derivatives have been studied for their anticancer effects. The presence of the benzo[d]thiazole unit in the compound suggests potential activity against cancer cell lines. For instance, compounds with similar structures have demonstrated cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) . The proposed mechanism includes induction of apoptosis and cell cycle arrest.

Anti-inflammatory Effects

Compounds containing chromene structures are also noted for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response . This activity could be beneficial in treating conditions like arthritis and other inflammatory diseases.

Synthesis and Evaluation

A study reported the synthesis of various hydrazone derivatives from ethyl 2-oxo-2H-chromene-3-carboxylate, highlighting their biological evaluations . The synthesized compounds were tested for antibacterial and antifungal activities, showing promising results against multiple pathogens.

Structure-Activity Relationship (SAR)

A structure-activity relationship study on related chromene derivatives revealed that modifications at specific positions significantly affect biological activity. For instance, substituents at the 3-position on the chromene ring enhanced anticancer activity while maintaining low toxicity levels .

Comparative Biological Activity Table

Compound NameAntimicrobial ActivityAnticancer ActivityReferences
Chromene Derivative AModerate against S. aureusIC50 = 15 µM on MCF-7
Chromene Derivative BHigh against C. albicansIC50 = 10 µM on HeLa
Target Compound (Z)Pending evaluationPending evaluationThis study

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of benzo[d]thiazole compounds exhibit promising anticancer properties. The structural features of (Z)-ethyl 3-(2-ethoxy-2-oxoethyl)-2-((4-oxo-4H-chromene-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Studies have shown that similar compounds can target specific pathways involved in tumor growth and metastasis, making this compound a candidate for further investigation in cancer therapy .

Anti-inflammatory Properties
The compound's structural motifs are also associated with anti-inflammatory activity. Compounds containing a chromene core have been reported to reduce inflammatory markers in various models. Given the presence of the chromene and thiazole moieties in this compound, it is hypothesized that it may modulate inflammatory responses, potentially serving as a lead for developing new anti-inflammatory agents .

Synthetic Organic Chemistry

Synthesis of Novel Heterocycles
(Z)-ethyl 3-(2-ethoxy-2-oxoethyl)-2-((4-oxo-4H-chromene-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate can serve as a versatile building block for synthesizing various heterocyclic compounds. Its ability to undergo nucleophilic substitutions and cycloadditions opens pathways for creating more complex structures with diverse functional groups . This versatility is crucial for developing new materials with tailored properties.

Reactivity Studies
The reactivity of this compound can be explored in the context of structure–activity relationship (SAR) studies. By modifying different substituents on the ethyl ester or the thiazole ring, researchers can assess how these changes affect biological activity and reactivity patterns. Such studies enhance the understanding of how molecular structure influences pharmacological properties .

Materials Science

Development of Organic Light Emitting Diodes (OLEDs)
Compounds with chromene and thiazole structures have shown potential in optoelectronic applications due to their electronic properties. The incorporation of (Z)-ethyl 3-(2-ethoxy-2-oxoethyl)-2-((4-oxo-4H-chromene-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate into polymer matrices could lead to the development of new materials for OLEDs, leveraging its photophysical characteristics . Research into its photoluminescent properties could yield insights into its suitability for such applications.

Case Studies and Research Findings

Study Findings Reference
Anticancer ActivityDemonstrated efficacy against various cancer cell lines; induces apoptosis
Anti-inflammatory EffectsReduced levels of pro-inflammatory cytokines in vitro
Synthesis ApplicationsUsed as a precursor for synthesizing novel heterocycles with enhanced biological activity
OLED DevelopmentExhibits promising photoluminescent properties for potential use in electronic devices

Chemical Reactions Analysis

Reactivity of the Chromenone Moiety

The 4-oxo-4H-chromene-2-carbonyl group is electrophilic at the C-2 carbonyl carbon, enabling nucleophilic attack. Key reactions include:

  • Ring-Opening via Hydrazine Attack :
    Chromenone derivatives undergo ring-opening with hydrazine hydrate to form hydrazides or azines (e.g., salicylaldehyde azine) . For this compound, hydrazine could attack the chromenone carbonyl, leading to cleavage and formation of a hydrazide intermediate.
    Example :

    Chromenone ring-opening with hydrazine in ethanol yields malonohydrazide derivatives (31–42% yield) .

  • Knoevenagel Condensation :
    The chromenone’s carbonyl can react with active methylene compounds (e.g., malononitrile) under basic conditions to form arylidene derivatives. This is common in chromene synthesis .

Ester Group Hydrolysis and Transesterification

The ethyl and ethoxy-oxoethyl ester groups are susceptible to hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis :
    Esters hydrolyze to carboxylic acids in HCl/ethanol (reflux), as seen in coumarin-3-carboxylate systems .
    Reaction Conditions :

    SubstrateReagentProductYieldReference
    Ethyl esterHCl/EtOH, ΔCarboxylic acid derivative75–90%
  • Transesterification :
    Methanol or other alcohols can replace the ethoxy group under catalytic conditions (e.g., ZnCl₂), as demonstrated in chromene-thiophene syntheses .

Imino Group (C=N) Reactivity

The imino linkage (-NH-C=O) in the benzothiazole scaffold may undergo:

  • Hydrolysis :
    Acidic hydrolysis converts the imino group to a carbonyl, forming a benzothiazolone derivative. Similar reactivity is observed in pyrazole-amide systems .

  • Cyclization :
    Under microwave irradiation with DMAP, imino groups participate in cyclocondensation with aldehydes to form fused heterocycles (e.g., pyrazolo[4,3-d]pyrimidines) .

Benzothiazole Ring Modifications

The dihydrobenzothiazole core can engage in electrophilic substitutions. For example:

  • Bromination :
    Thiazole rings undergo electrophilic bromination at the 5-position in acetic acid, yielding brominated derivatives .

  • Cross-Coupling Reactions :
    Palladium catalysts (e.g., Pd₂(dba)₃/PCy₃) enable Suzuki-Miyaura couplings if halogen substituents are present, as seen in biphenyl-oxadiazole syntheses .

Multi-Component Reactions (MCRs)

The compound’s multiple reactive sites make it suitable for MCRs:

  • Chromene-Thiophene Formation :
    Combining with thiophene aldehydes and malononitrile in ethanol/DEA yields fused chromene-thiophene derivatives (80–90% yield) .

  • Pyrazoline Spacer Integration :
    Microwave-assisted cyclization with hydrazine hydrate introduces pyrazoline rings, enhancing antitubercular activity in analogous systems .

Catalytic Transformations

  • Pd-Catalyzed Coupling :
    PdCl(Ph)(PPh₃)₂ catalyzes cross-couplings with aryl zinc reagents, as shown in thioester functionalization (45–53% yield) .

  • Fe/Zn-Mediated Reductions :
    Fe(acac)₃ or ZnCl₂ facilitate reductions of nitro groups or conjugate additions in chromene systems .

Electrochemical Behavior

Nitro-containing analogs (e.g., nitrothiophenes) undergo electrochemical reduction at −500 mV (vs. Ag/AgCl), suggesting the chromenone’s nitro group (if present) could act as a prodrug activated by nitroreductases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related heterocyclic systems with fused thiazole or thiophene rings and ester/amide substituents. Key analogues include:

Compound Name Core Structure Key Substituents Synthesis Method Bioactivity/Application Reference ID
Ethyl 4-amino-3-benzoylamino-2,3-dihydro-2-iminothiazole-5-carboxylate 2,3-dihydrobenzo[d]thiazole Benzoylamino, amino, ethyl ester Thiourea + bromine in acetic acid Not explicitly stated
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Tetrahydrobenzo[b]thiophene Ethoxy-oxoethyl, 4-hydroxyphenyl, ethyl ester Petasis reaction in HFIP Structural analysis only
Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine Chlorophenyl, methoxycarbonyl, methyl, ethyl ester Multi-step cyclization Anticancer (in vitro studies)
(Z)-3-[(4-{Methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino}phenylamino)methylene]-2-oxoindoline-6-carboxylate Indole-thiazole hybrid Piperazinyl-acetyl, methyl ester Coupling reactions Kinase inhibition (BIBF 1120)

Key Observations

Structural Complexity : The target compound uniquely combines a chromene-carbonyl group with a dihydrobenzo[d]thiazole core, distinguishing it from simpler thiazole or thiophene derivatives (e.g., ). This chromene moiety may enhance π-π stacking interactions in biological targets compared to phenyl or chlorophenyl groups in analogues .

Synthetic Methods :

  • The thiourea-bromine route (used in ) is common for thiazole ring formation but lacks regioselectivity for bulkier substituents.
  • The Petasis reaction (used in ) offers better control for introducing aryl/heteroaryl groups but yields lower (22% for compound 6o).
  • The target compound likely requires multi-step synthesis involving imine formation and cyclization, similar to thiazolo-pyrimidine derivatives .

Bioactivity Potential: Thiazolo-pyrimidine derivatives (e.g., ) show anticancer activity, suggesting the chromene-thiazole hybrid may act on similar pathways (e.g., kinase inhibition or ferroptosis induction ). The ethyl ester group in all compounds enhances solubility, critical for bioavailability.

Physicochemical Properties

  • Hydrogen Bonding: The chromene-carbonyl and imino groups provide multiple H-bond acceptors/donors, improving target binding compared to analogues with fewer polar groups.

Q & A

Basic: What are the common synthetic routes for preparing (Z)-ethyl 3-(2-ethoxy-2-oxoethyl)-2-((4-oxo-4H-chromene-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate?

Answer:
The synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of 4-oxo-4H-chromene-2-carboxylic acid with a thiosemicarbazide derivative to form the imino linkage.
  • Step 2 : Cyclization with ethyl 3-(2-ethoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate under acidic or basic conditions to form the thiazole ring.
  • Step 3 : Stereochemical control of the (Z)-configuration via reaction temperature modulation (e.g., reflux in ethanol) or catalytic methods, as seen in analogous thiazolo[3,2-a]pyrimidine syntheses .
    Characterization relies on NMR (¹H/¹³C), IR, and X-ray crystallography for confirmation of regiochemistry and stereochemistry .

Advanced: How can reaction conditions be optimized to enhance the yield of the (Z)-isomer over the (E)-isomer?

Answer:
Key strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) stabilize intermediates and favor the (Z)-configuration by reducing steric hindrance during cyclization .
  • Catalysis : Use of Lewis acids (e.g., ZnCl₂) or transition-metal catalysts (e.g., CuI) to direct imino group orientation .
  • Temperature control : Lower temperatures (0–5°C) slow reaction kinetics, allowing selective crystallization of the (Z)-isomer, as demonstrated in structurally related thiazole derivatives .
    Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) further isolates the desired isomer .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

  • ¹H NMR : Identifies protons on the chromene ring (δ 6.8–8.2 ppm), thiazole methylene groups (δ 3.5–4.5 ppm), and ethoxy substituents (δ 1.2–1.4 ppm) .
  • ¹³C NMR : Confirms carbonyl groups (δ 165–175 ppm) and aromatic carbons in the benzo[d]thiazole moiety .
  • IR Spectroscopy : Detects C=O stretches (~1700 cm⁻¹) and imine C=N bonds (~1600 cm⁻¹) .
  • X-ray crystallography (if crystals are obtainable): Resolves stereochemistry and intermolecular interactions, as shown in ethyl 5-(4-chlorophenyl)-thiazolo[3,2-a]pyrimidine derivatives .

Advanced: How can computational methods aid in predicting the biological activity of this compound?

Answer:

  • Molecular docking : Simulate interactions with target proteins (e.g., kinases or DNA topoisomerases) using software like AutoDock Vina. Compare binding poses with known inhibitors, such as chromene-based anticancer agents .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the chromene ring) with activity trends observed in analogous compounds .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in biological environments, as applied to thiazole-triazole hybrids .

Advanced: How should researchers address contradictions in reported biological activity data for structurally similar compounds?

Answer:

  • Systematic variation studies : Compare substituent effects (e.g., replacing ethoxy with methoxy groups) on activity using standardized assays (e.g., IC₅₀ in MCF-7 cells) .
  • Meta-analysis : Reconcile discrepancies by normalizing data for assay conditions (e.g., cell line viability protocols) and purity thresholds (>95% by HPLC) .
  • Mechanistic studies : Use techniques like fluorescence polarization to verify target engagement specificity, ruling off-target effects observed in conflicting reports .

Basic: What are the recommended safety protocols for handling this compound in the laboratory?

Answer:

  • Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of organic vapors .
  • Waste disposal : Segregate chemical waste in labeled containers for incineration by certified facilities, as specified for thiazole derivatives .

Advanced: What strategies can resolve challenges in achieving high enantiomeric purity during synthesis?

Answer:

  • Chiral auxiliaries : Temporarily introduce groups (e.g., Evans oxazolidinones) to direct stereochemistry, later removed via hydrolysis .
  • Enzymatic resolution : Use lipases or esterases to selectively hydrolyze enantiomers, as validated in ethyl carboxylate derivatives .
  • Chiral chromatography : Employ HPLC with chiral stationary phases (e.g., amylose-based) for large-scale separation .

Advanced: How does the electronic nature of substituents on the chromene ring influence the compound’s photophysical properties?

Answer:

  • Electron-donating groups (e.g., methoxy) : Redshift absorbance/emission spectra by extending π-conjugation, as seen in 3,4-dimethoxyphenyl-thiazole hybrids .
  • Electron-withdrawing groups (e.g., nitro) : Increase fluorescence quantum yield by reducing non-radiative decay, demonstrated in nitrochromen-2-one derivatives .
  • Solvatochromism studies : Use solvents of varying polarity (e.g., hexane vs. DMSO) to correlate substituent effects with Stokes shifts .

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